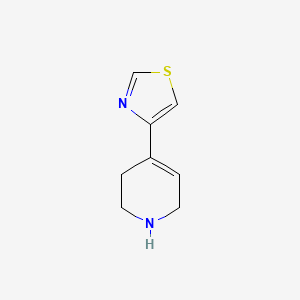![molecular formula C8H17NO B13184701 [1-(Aminomethyl)-3-methylcyclopentyl]methanol](/img/structure/B13184701.png)
[1-(Aminomethyl)-3-methylcyclopentyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Aminomethyl)-3-methylcyclopentyl]methanol: is an organic compound with the molecular formula C8H17NO It is a derivative of cyclopentane, featuring an aminomethyl group and a hydroxymethyl group attached to the cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Aminomethyl)-3-methylcyclopentyl]methanol typically involves the following steps:
Starting Material: The synthesis begins with 3-methylcyclopentanone.
Aminomethylation: The 3-methylcyclopentanone undergoes aminomethylation using formaldehyde and ammonia or a primary amine under acidic or basic conditions to introduce the aminomethyl group.
Reduction: The resulting intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: [1-(Aminomethyl)-3-methylcyclopentyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated alcohols or amines.
Substitution: Formation of halides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
[1-(Aminomethyl)-3-methylcyclopentyl]methanol: has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [1-(Aminomethyl)-3-methylcyclopentyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxymethyl group can participate in additional bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
[1-(Aminomethyl)-3-methylcyclopentyl]methanol: can be compared with other similar compounds such as:
[1-(Aminomethyl)cyclopentyl]methanol: Lacks the methyl group at the 3-position, which may affect its reactivity and biological activity.
[1-(Aminomethyl)-3-methylcyclohexyl]methanol: The cyclohexane ring may introduce different steric and electronic effects compared to the cyclopentane ring.
[1-(Aminomethyl)-3-methylcyclopropyl]methanol: The smaller cyclopropane ring may lead to different chemical and biological properties.
The uniqueness of This compound
Eigenschaften
Molekularformel |
C8H17NO |
|---|---|
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
[1-(aminomethyl)-3-methylcyclopentyl]methanol |
InChI |
InChI=1S/C8H17NO/c1-7-2-3-8(4-7,5-9)6-10/h7,10H,2-6,9H2,1H3 |
InChI-Schlüssel |
YNRVZAZOBBROKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C1)(CN)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13184625.png)
![3-[(2,4-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B13184627.png)
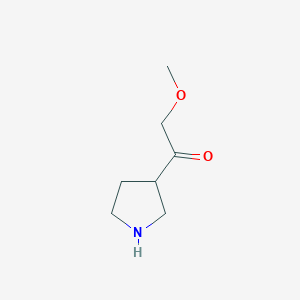

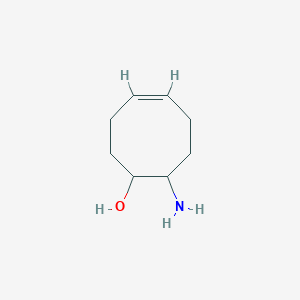
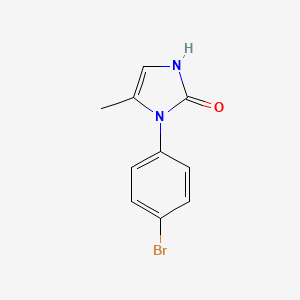

![3-[2-(1-Hydroxycyclobutyl)ethyl]pyrrolidin-2-one](/img/structure/B13184649.png)
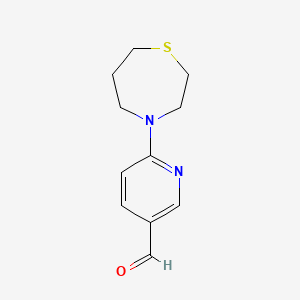

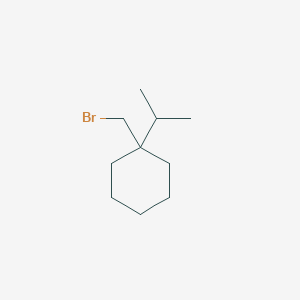
![2-[(2,6-Difluorophenyl)methyl]oxirane](/img/structure/B13184673.png)
![2-[(4-Methylphenyl)sulfonyl]cyclohexanamine](/img/structure/B13184674.png)
